REACTION_CXSMILES
|
[CH2:1]1[CH:7]([OH:8])[NH:6][P:4]([N:9]([CH2:13][CH2:14][Cl:15])[CH2:10][CH2:11][Cl:12])(=[O:5])[O:3][CH2:2]1.[CH2:16]([O:18][C:19](=[O:22])[NH:20]O)[CH3:17].ClC(Cl)(Cl)C(O)=O>C(Cl)Cl>[CH2:16]([O:18][C:19](=[O:22])[NH:20][O:8][CH:7]1[CH2:1][CH2:2][O:3][P:4]([N:9]([CH2:13][CH2:14][Cl:15])[CH2:10][CH2:11][Cl:12])(=[O:5])[NH:6]1)[CH3:17]
|
Name
|
|
Quantity
|
550 mg
|
Type
|
reactant
|
Smiles
|
C1COP(=O)(NC1O)N(CCCl)CCCl
|
Name
|
|
Quantity
|
210 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(NO)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Thereafter, the molecular sieve is separated
|
Type
|
WASH
|
Details
|
washed once with a diluted solution of NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The methylenechloride phase is dried over sodium sulfate and part of the solvent
|
Type
|
CUSTOM
|
Details
|
is evaporated in a vacuum
|
Type
|
ADDITION
|
Details
|
diluted with ether
|
Type
|
WAIT
|
Details
|
After standing for 20 hours at -25° C.
|
Duration
|
20 h
|
Type
|
FILTRATION
|
Details
|
the separated crystals are filtered off
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3 d |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(NOC1NP(OCC1)(=O)N(CCCl)CCCl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |